1-Benzyl-4-phenylpiperidine-4-carboxylic Acid vs. 1-Benzyl-4-phenylpiperidine: Quantitative Lipophilicity and PSA Differentiation
The target compound exhibits a lower lipophilicity (LogP) and higher polar surface area (PSA) compared to its decarboxylated analog 1-benzyl-4-phenylpiperidine (CAS 19015-37-3). Specifically, the carboxylic acid group reduces the predicted LogP from approximately 4.0 to 3.24 and increases the topological polar surface area (TPSA) from 3.2 Ų to 40.54 Ų [1]. This physicochemical shift results in altered chromatographic retention, solubility, and membrane permeability, directly impacting its utility as a reference standard in reversed-phase HPLC methods [2].
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = 3.2429; TPSA = 40.54 Ų |
| Comparator Or Baseline | 1-Benzyl-4-phenylpiperidine (CAS 19015-37-3): XLogP3 = 4.0; TPSA = 3.2 Ų |
| Quantified Difference | LogP reduced by ~0.76; TPSA increased by 37.34 Ų |
| Conditions | Computed physicochemical properties (PubChem, Molbase) |
Why This Matters
The substantial difference in lipophilicity and polar surface area ensures that this compound cannot be used interchangeably with its decarboxylated analog in analytical methods or biological assays, justifying its specific procurement for method development.
- [1] Molbase. (n.d.). 1-Benzyl-4-phenylpiperidine-4-carboxylic acid. Retrieved from https://qiye.molbase.cn/. View Source
- [2] PubChem. (2025). Piperidine, 1-benzyl-4-phenyl-. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/177041. View Source
